

A Technical Guide to the Commercial Sourcing and Purity Assessment of Phenacyl Bromide

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Compound of Interest		
Compound Name:	Phenacyl Bromide	
Cat. No.:	B1166212	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenacyl bromide (CAS 70-11-1), also known as 2-bromoacetophenone or α-bromoacetophenone, is a critical reagent and building block in organic synthesis, particularly in the pharmaceutical industry for the derivatization of carboxylic acids and the synthesis of various heterocyclic compounds. The purity of **phenacyl bromide** is paramount to ensure the desired reaction outcomes and to avoid the introduction of impurities into drug candidates. This technical guide provides an in-depth overview of the commercial sources of **phenacyl bromide**, their typical purity specifications, and detailed experimental protocols for its synthesis, purification, and comprehensive purity analysis using modern analytical techniques.

Commercial Sources and Purity Specifications

Phenacyl bromide is readily available from a variety of chemical suppliers. The purity of commercially available **phenacyl bromide** typically ranges from 98% to over 99%. The method of purity determination, most commonly Gas Chromatography (GC), is often stated by the supplier. For research and drug development purposes, it is crucial to select a supplier that provides a comprehensive Certificate of Analysis (CoA) detailing the purity and the methods used for its determination.

Below is a summary of prominent commercial suppliers and their stated purities for **phenacyl bromide**:



Supplier	Product Number	Stated Purity	Analysis Method
TCI America	B0535	>98.0%	GC
Ottokemi	P 1460	99%	Not Specified
CDH Fine Chemical	185565	98%	GC
Alpha Chemika	AL3456	98%	Not Specified
Sigma-Aldrich	70-11-1	≥99.0%	GC (LiChropur™)
Ultra Pure Lab Chem Industries	Not Specified	98%	Not Specified

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always consult the supplier's latest specifications and Certificate of Analysis.

Experimental Protocols Synthesis of Phenacyl Bromide via Bromination of Acetophenone

This protocol is adapted from a well-established procedure in Organic Syntheses.[1]

Materials:

- Acetophenone (50 g, 0.42 mol)
- Anhydrous ether (50 mL)
- Anhydrous aluminum chloride (0.5 g)
- Bromine (67 g, 21.5 mL, 0.42 mol)
- Methanol (for recrystallization)
- Petroleum ether

Foundational & Exploratory





Water

Equipment:

- Three-necked flask
- Separatory funnel
- Mechanical stirrer
- Reflux condenser
- · Ice bath
- Suction filtration apparatus

Procedure:

- In a dry three-necked flask equipped with a mechanical stirrer, a separatory funnel, and a reflux condenser, dissolve 50 g of acetophenone in 50 mL of anhydrous ether.
- Cool the solution in an ice bath and add 0.5 g of anhydrous aluminum chloride.
- Slowly add 67 g of bromine from the separatory funnel with vigorous stirring, maintaining a
 rate of approximately 1 mL per minute.
- After the addition is complete, immediately remove the ether and dissolved hydrogen bromide under reduced pressure with a gentle stream of air.[1]
- The resulting brownish-yellow crystalline mass is crude **phenacyl bromide**.
- To remove the color, wash the crude product by shaking it with a mixture of 10 mL of water and 10 mL of petroleum ether.
- Collect the crystals by suction filtration and wash them with fresh portions of the
 water/petroleum ether mixture until a white product is obtained. The crude phenacyl
 bromide typically weighs between 74–80 g (88–96% yield) and has a melting point of 45–
 48°C. This purity is often sufficient for many applications.



• For higher purity, the crude product can be recrystallized from 25–30 mL of methanol. This yields 54–55 g (64–66% yield) of white crystals with a melting point of 49–51°C.[1]

Safety Precautions:

- Phenacyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
 [1]
- Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
- Bromine is highly corrosive and toxic. Handle with extreme care.

Purity Analysis

A multi-faceted approach to purity analysis is recommended to ensure the comprehensive characterization of **phenacyl bromide**.

Objective: To separate and identify volatile impurities and confirm the identity of **phenacyl bromide**.

Instrumentation:

- Gas chromatograph with a mass spectrometer detector (GC-MS).
- Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness), is suitable.

Sample Preparation:

- Accurately weigh approximately 10 mg of the **phenacyl bromide** sample.
- Dissolve the sample in 10 mL of a suitable solvent, such as dichloromethane or ethyl acetate, to a final concentration of 1 mg/mL.

GC-MS Conditions (Example):

Injector Temperature: 250°C



Injection Volume: 1 μL

• Split Ratio: 50:1

• Carrier Gas: Helium at a constant flow of 1 mL/min.

Oven Temperature Program:

Initial temperature: 70°C, hold for 2 minutes.

Ramp: 10°C/min to 280°C.

Hold: 5 minutes at 280°C.

MS Transfer Line Temperature: 280°C

• Ion Source Temperature: 230°C

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: 40-400 amu.

Data Analysis:

- The purity is determined by the area percentage of the **phenacyl bromide** peak relative to the total area of all peaks in the chromatogram.
- The mass spectrum of the main peak should be compared with a reference spectrum for phenacyl bromide to confirm its identity.

Objective: To quantify the purity of **phenacyl bromide** and detect non-volatile impurities.

Instrumentation:

- HPLC system with a UV detector.
- Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size) is recommended.



Sample Preparation:

- Accurately weigh approximately 10 mg of the **phenacyl bromide** sample.
- Dissolve the sample in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

HPLC Conditions (Example):

- Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, formic acid can be used as an additive instead of phosphoric acid.[2]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 μL.
- · Detection Wavelength: 254 nm.

Data Analysis:

 Purity is calculated based on the area percentage of the main peak corresponding to phenacyl bromide.

Objective: To provide an absolute purity determination without the need for a specific **phenacyl bromide** reference standard.

Principle: qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[3][4] By comparing the integral of a specific proton signal of **phenacyl bromide** to the integral of a known amount of an internal standard, the absolute purity can be calculated.

Materials:

Phenacyl bromide sample.



- High-purity internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should be stable, non-volatile, have a simple NMR spectrum with peaks that do not overlap with the analyte, and be accurately weighed.
- Deuterated solvent (e.g., chloroform-d, DMSO-d6).

Sample Preparation:

- Accurately weigh a specific amount of the phenacyl bromide sample (e.g., 20 mg).
- Accurately weigh a specific amount of the internal standard (e.g., 10 mg).
- Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in an NMR tube.

NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

- Pulse Program: A standard 90° pulse sequence.
- Relaxation Delay (d1): A sufficiently long delay is crucial for accurate quantification (e.g., 5 times the longest T1 relaxation time of the signals of interest). A value of 30 seconds is a conservative starting point.
- Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Analysis:

- Integrate a well-resolved proton signal of phenacyl bromide (e.g., the singlet for the -CH2Br protons, typically around 4.4 ppm).
- Integrate a well-resolved proton signal of the internal standard.
- Calculate the purity of the **phenacyl bromide** sample using the following formula:

Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

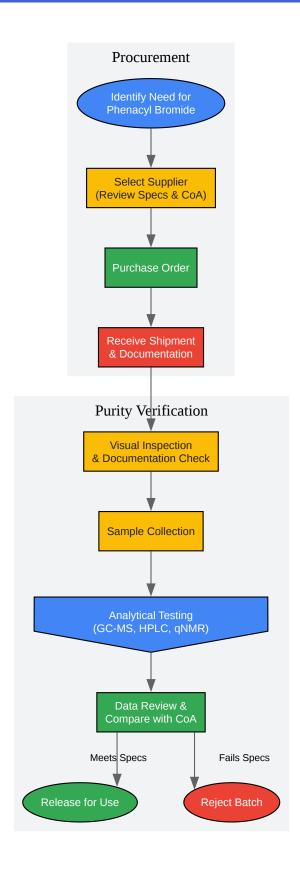
Where:



- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- \circ m = mass
- P = Purity of the standard
- sample refers to phenacyl bromide
- std refers to the internal standard

Visualizations Workflow for Procurement and Purity Verification of Phenacyl Bromide



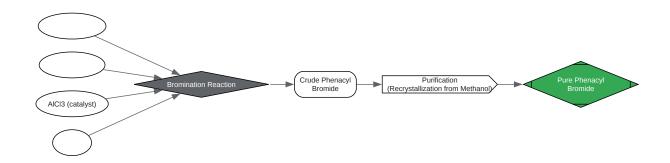


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Caption: Procurement and Purity Verification Workflow.



Synthesis Pathway of Phenacyl Bromide



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Caption: Synthesis of **Phenacyl Bromide** from Acetophenone.

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